molecular formula C6H5BClFO2 B161286 4-Chloro-3-fluorophenylboronic acid CAS No. 137504-86-0

4-Chloro-3-fluorophenylboronic acid

Cat. No.: B161286
CAS No.: 137504-86-0
M. Wt: 174.37 g/mol
InChI Key: CMJQIHGBUKZEHP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-fluorophenylboronic acid is the palladium catalyst in various chemical reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds, a critical step in many organic synthesis processes .

Mode of Action

This compound operates through a mechanism known as Suzuki-Miyaura coupling . This process involves the cross-coupling of the boronic acid with a halide or pseudo-halide, facilitated by a palladium catalyst . The compound’s boron atom forms a complex with the palladium catalyst, enabling the transmetalation step crucial for bond formation .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound participates, is a part of a broader class of palladium-catalyzed carbon-carbon bond-forming reactions . These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial factors influencing its effectiveness in chemical reactions .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors, expanding the diversity and complexity of compounds that can be produced in a laboratory setting .

Action Environment

The action of this compound is influenced by various environmental factors. These include the presence and concentration of the palladium catalyst, the pH of the reaction medium, and the temperature . Optimizing these conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling reaction .

Biochemical Analysis

Biochemical Properties

4-Chloro-3-fluorophenylboronic acid is known to participate in various biochemical reactions. It has been used as a reactant in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to participate in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling . These reactions suggest potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-chloro-3-fluoroiodobenzene using a palladium catalyst and bis(pinacolato)diboron. The reaction typically occurs under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJQIHGBUKZEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381055
Record name 4-Chloro-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137504-86-0
Record name 4-Chloro-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorophenylboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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